1-Ethynylisoquinoline
Overview
Description
1-Ethynylisoquinoline is a heterocyclic aromatic organic compound with the molecular formula C11H7N. It is a derivative of isoquinoline, featuring an ethynyl group (-C≡CH) attached to the nitrogen atom of the isoquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethynylisoquinoline can be synthesized through various methods. One common approach involves the Sonogashira coupling reaction, where isoquinoline is coupled with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like triethylamine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 1-Ethynylisoquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form isoquinoline-1-carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: Hydrogenation of the ethynyl group can yield 1-ethylisoquinoline.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, forming various substituted isoquinolines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Isoquinoline-1-carboxylic acid.
Reduction: 1-Ethylisoquinoline.
Substitution: Substituted isoquinolines depending on the nucleophile used.
Scientific Research Applications
1-Ethynylisoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes
Mechanism of Action
The mechanism of action of 1-ethynylisoquinoline involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The ethynyl group can form covalent bonds with nucleophilic residues in the enzyme’s active site, leading to irreversible inhibition .
Comparison with Similar Compounds
Isoquinoline: The parent compound, lacking the ethynyl group.
1-Methylisoquinoline: Similar structure but with a methyl group instead of an ethynyl group.
Quinoline: A structural isomer with the nitrogen atom in a different position.
Uniqueness: 1-Ethynylisoquinoline is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound in drug design and materials science .
Properties
IUPAC Name |
1-ethynylisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N/c1-2-11-10-6-4-3-5-9(10)7-8-12-11/h1,3-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRWXSTUHSTRHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00517608 | |
Record name | 1-Ethynylisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00517608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86520-96-9 | |
Record name | 1-Ethynylisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00517608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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